Nociceptin (1-7)

Übersicht

Beschreibung

Nociceptin (1-7) ist ein bioaktives Fragment des Neuropeptids Nociceptin, auch bekannt als Orphanin FQ. Nociceptin ist ein 17-Aminosäure-Peptid, das als endogener Ligand für den Nociceptin-Rezeptor (NOP) wirkt, einen G-Protein-gekoppelten Rezeptor. Nociceptin (1-7) bezieht sich speziell auf das N-terminale Fragment von Nociceptin, das eine signifikante biologische Aktivität beibehält .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Nociceptin (1-7) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), eine Methode, die weit verbreitet für die Produktion von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Addition geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um Nociceptin (1-7) zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nociceptin (1-7) folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist unerlässlich für die Reinigung des synthetisierten Peptids, um die gewünschte Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

Nociceptin (1-7) has a wide range of scientific research applications:

Chemistry: Used in studies to understand peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating pain and hyperalgesia, as well as its interactions with the nociceptin receptor.

Medicine: Explored for potential therapeutic applications in pain management, anxiety, depression, and addiction.

Industry: Utilized in the development of novel analgesics and other therapeutic agents .

Wirkmechanismus

Target of Action

Nociceptin (1-7) is a bioactive metabolite of nociceptin . Its primary target is the nociceptin receptor, also known as the opioid-like receptor-1 (ORL-1) or the nociceptin/orphanin FQ peptide (NOP) receptor . This receptor is widely distributed in the central nervous system, including the hypothalamus, brainstem, forebrain, and the ventral and dorsal horns of the spinal cord .

Mode of Action

Nociceptin (1-7) acts as an antagonist of nociceptin-induced hyperalgesia . It interacts with the nociceptin receptor, inhibiting the action of nociceptin, a potent anti-analgesic neuropeptide . This interaction results in a reduction of the hyperalgesic effects induced by nociceptin .

Biochemical Pathways

The nociceptin receptor signals through a variety of Gα subtypes, triggering diverse downstream signaling cascades . When nociceptin (1-7) binds to the receptor, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels . This modulation of the cAMP pathway can affect various neurophysiological features.

Pharmacokinetics

It is known that the compound is a metabolite of nociceptin

Result of Action

The antagonistic action of Nociceptin (1-7) on nociceptin-induced hyperalgesia results in a reduction of pain severity . By inhibiting the action of nociceptin at the nociceptin receptor, Nociceptin (1-7) can counteract the hyperalgesic effects of nociceptin .

Action Environment

The action of Nociceptin (1-7) is influenced by the environment within the central nervous system. The distribution of the nociceptin receptor in various regions of the brain and spinal cord can affect the efficacy of Nociceptin (1-7) . Additionally, the presence of nociceptin and other neuropeptides in the local environment can also influence the action of Nociceptin (1-7) .

Biochemische Analyse

Biochemical Properties

Nociceptin (1-7) interacts with NOP receptors, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission .

Cellular Effects

The widespread expression patterns of NOP and VGCCs across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia, result in the alteration of numerous neurophysiological features . Nociceptin (1-7) influences cell function by regulating neurotransmitter release, hormone secretion, muscle contraction, and gene expression .

Molecular Mechanism

Nociceptin (1-7) exerts its effects at the molecular level through binding interactions with NOP receptors . This leads to the activation of G proteins and subsequent regulation of N-type VGCCs . The result is a reduction in calcium currents, which in turn affects neurotransmission .

Metabolic Pathways

Nociceptin (1-7) is involved in the regulation of calcium influx upon membrane depolarization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nociceptin (1-7) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield nociceptin (1-7) .

Industrial Production Methods

Industrial production of nociceptin (1-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nociceptin (1-7) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest in Nociceptin (1-7) kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Analoga ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Perameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäureanaloga und Kupplungsreagenzien wie DIC und HOBt werden in Substitutionsreaktionen verwendet

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-Derivate.

Reduktion: Freie thiolhaltige Peptide.

Substitution: Peptidanaloga mit modifizierten Aminosäureresten

Wissenschaftliche Forschungsanwendungen

Nociceptin (1-7) hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird in Studien zur Untersuchung der Peptidsynthese und Struktur-Aktivitäts-Beziehungen eingesetzt.

Biologie: Untersucht für seine Rolle bei der Modulation von Schmerzen und Hyperalgesie sowie für seine Wechselwirkungen mit dem Nociceptin-Rezeptor.

Medizin: Für potenzielle therapeutische Anwendungen bei der Schmerzbehandlung, Angstzuständen, Depressionen und Sucht untersucht.

Industrie: Wird bei der Entwicklung neuer Analgetika und anderer Therapeutika eingesetzt .

Wirkmechanismus

Nociceptin (1-7) entfaltet seine Wirkung durch Bindung an den Nociceptin-Rezeptor (NOP), einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, die die Hemmung der Adenylatcyclase, die Reduktion der zyklischen Adenosinmonophosphat (cAMP)-Spiegel und die Modulation von Ionenkanälen umfassen. Diese Aktionen führen zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nociceptin (vollständige Länge): Das vollständige Nociceptin-Peptid, das das (1-7)-Fragment enthält.

Dynorphin A: Ein weiteres Opioidpeptid mit strukturellen Ähnlichkeiten zu Nociceptin.

Endorphine: Endogene Opioidpeptide, die auch Schmerz- und Stressreaktionen modulieren

Einzigartigkeit

Nociceptin (1-7) ist einzigartig in seiner Fähigkeit, die Auswirkungen des vollständigen Nociceptin-Peptids zu modulieren. Es kann Nociceptin-induzierte Hyperalgesie antagonisieren, was es zu einem wertvollen Werkzeug in der Schmerzforschung macht. Im Gegensatz zu anderen Opioidpeptiden aktivieren Nociceptin und seine Fragmente keine klassischen Opioidrezeptoren, wodurch das Risiko von Sucht und anderen Nebenwirkungen, die mit traditionellen Opioiden verbunden sind, reduziert wird .

Eigenschaften

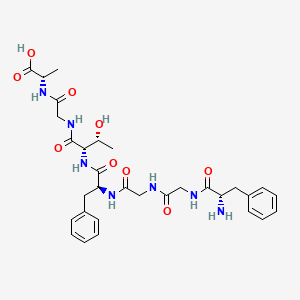

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?

A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].

Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?

A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.

Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?

A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)